Computational Lipophilicity (XlogP) Differentiates the 2-Ethyl from the 2-Methyl Analog
The calculated XlogP for the target compound is 2.2 . By contrast, the 2-methyl analog (diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate) has an estimated XlogP of approximately 1.6 based on the loss of one methylene unit. This difference of ~0.6 log units corresponds to roughly a 4-fold difference in partition coefficient, which can substantially affect membrane permeability, solubility, and chromatographic behavior [1].
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.2 |
| Comparator Or Baseline | Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate (XlogP ~1.6, estimated) |
| Quantified Difference | ΔXlogP ≈ +0.6 (~4-fold higher partition coefficient) |
| Conditions | Computational prediction based on atom-based method; data from Chem960 database |
Why This Matters
A higher and more finely tuned lipophilicity profile can be critical when this intermediate is incorporated into bioactive molecules, as it directly influences ADME properties and target binding.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
